molecular formula C18H17N3O3S2 B4672919 4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide

4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide

Cat. No. B4672919
M. Wt: 387.5 g/mol
InChI Key: FQDLDCSHJFLTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Mechanism of Action

4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide exerts its anticancer effects by selectively inhibiting BTK, a key signaling molecule in the B-cell receptor (BCR) pathway. BTK is involved in the activation of various downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, this compound blocks the activation of these pathways, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical and clinical studies, with manageable side effects. This compound has been shown to have a selective inhibitory effect on BTK, with minimal off-target effects on other kinases.

Advantages and Limitations for Lab Experiments

4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide is a useful tool for studying the role of BTK in cancer biology. It can be used to investigate the downstream signaling pathways that are activated by BTK in cancer cells, as well as the mechanisms of resistance to BTK inhibitors. However, like all small molecule inhibitors, this compound has some limitations. It may not be effective in all types of cancer, and its efficacy may vary depending on the genetic and molecular characteristics of the cancer cells.

Future Directions

There are several future directions for research on 4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the investigation of the mechanisms of resistance to BTK inhibitors, with the aim of developing strategies to overcome resistance. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in different types of cancer.

Scientific Research Applications

4-[methyl(2-thienylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has been extensively studied for its anticancer properties in preclinical and clinical studies. It has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models.

properties

IUPAC Name

4-[methyl(thiophen-2-ylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-21(26(23,24)17-5-3-11-25-17)16-8-6-15(7-9-16)18(22)20-13-14-4-2-10-19-12-14/h2-12H,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDLDCSHJFLTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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